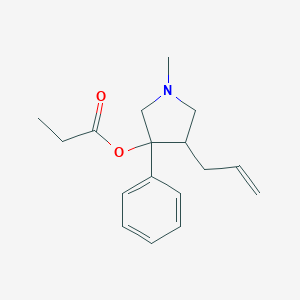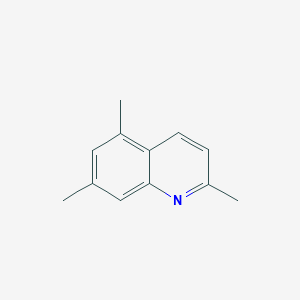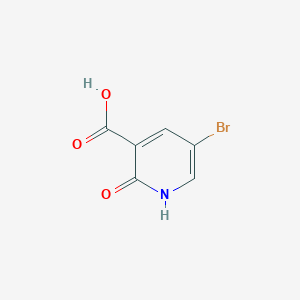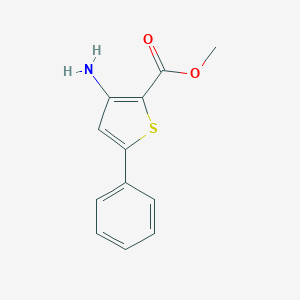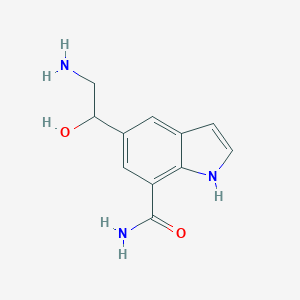
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide, also known as 5-HTP, is an amino acid that is naturally produced by the body from the essential amino acid tryptophan. It is a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In recent years, 5-HTP has gained attention for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders.
Mécanisme D'action
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide can help to alleviate symptoms of depression, anxiety, and insomnia.
Effets Biochimiques Et Physiologiques
In addition to its effects on mood and sleep, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce appetite and promote weight loss, possibly through its effects on serotonin levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively safe and easy to work with. One limitation is that it can be difficult to control the levels of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in the body, as it is rapidly converted to serotonin.
Orientations Futures
There are a number of potential future directions for research on 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in treating fibromyalgia, as it has been shown to reduce pain and improve sleep quality in patients with this condition. Additionally, there is ongoing research into the use of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in treating obesity, as it has been shown to reduce appetite and promote weight loss.
Applications De Recherche Scientifique
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been studied extensively for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, insomnia, and migraine headaches. It has also been studied for its potential use in treating Parkinson's disease, fibromyalgia, and obesity.
Propriétés
Numéro CAS |
101544-49-4 |
|---|---|
Nom du produit |
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide |
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-(2-amino-1-hydroxyethyl)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-5-9(15)7-3-6-1-2-14-10(6)8(4-7)11(13)16/h1-4,9,14-15H,5,12H2,(H2,13,16) |
Clé InChI |
GHZFFYJKVKWIPM-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
SMILES canonique |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
Synonymes |
5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide AY 30191 AY-30191 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

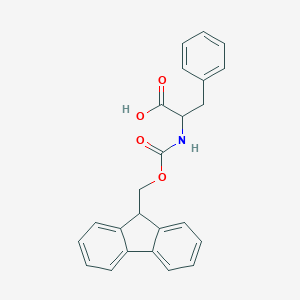
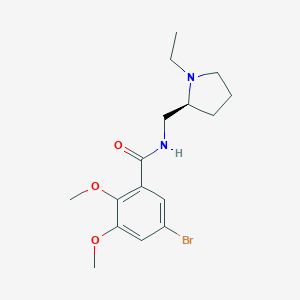
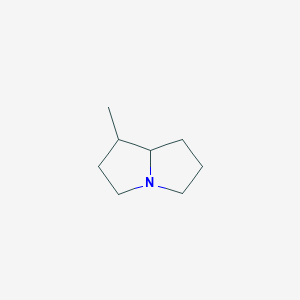
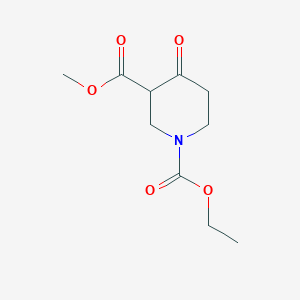
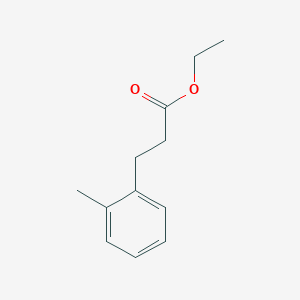
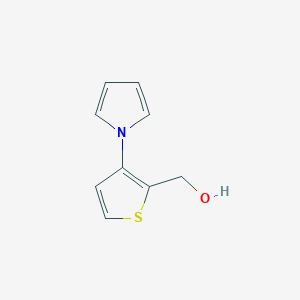
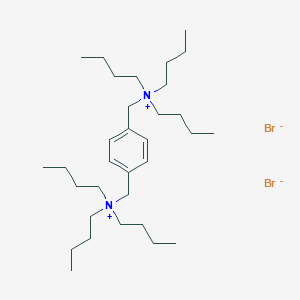
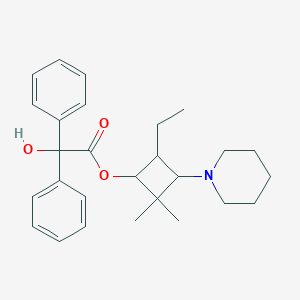
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
